(2,4-Difluorophenyl)(pyridin-3-yl)methanone is a chemical compound with the molecular formula and a molecular weight of 219.19 g/mol. This compound features a difluorophenyl group attached to a pyridine ring via a methanone linkage. It is classified as an aromatic ketone due to the presence of both aromatic rings and a carbonyl group.
The synthesis of (2,4-Difluorophenyl)(pyridin-3-yl)methanone can be achieved through several methods, primarily involving electrophilic aromatic substitution and coupling reactions. One common approach involves:
The synthesis may involve various reagents and conditions, such as:
The structure of (2,4-Difluorophenyl)(pyridin-3-yl)methanone features:
The compound's crystal structure can be analyzed using techniques such as X-ray crystallography, which provides insights into bond lengths, angles, and spatial orientation of atoms within the molecule. Its spectral data can be obtained through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure .
(2,4-Difluorophenyl)(pyridin-3-yl)methanone can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and sometimes catalysts to achieve desired yields.
The mechanism of action for (2,4-Difluorophenyl)(pyridin-3-yl)methanone involves its interaction with biological targets, particularly enzymes or receptors that are sensitive to its structural features. The difluorophenyl group may enhance lipophilicity and binding affinity to targets involved in various biological pathways.
Studies have shown that compounds with similar structures exhibit varying degrees of biological activity, including antimicrobial and anticancer properties. The mechanism often involves inhibition of key enzymes or modulation of signaling pathways within cells .
Relevant data from studies indicate that this compound exhibits notable stability and reactivity patterns characteristic of aromatic ketones .
(2,4-Difluorophenyl)(pyridin-3-yl)methanone has potential applications in:
Fluorination at the ortho and para positions of phenyl rings induces profound electronic and steric effects that enhance drug-receptor interactions. The 2,4-difluoro configuration specifically:
Comparative studies of fluorination patterns reveal that 2,4-difluorophenyl derivatives exhibit superior target affinity over mono-fluorinated analogs. For instance, molecular docking analyses show that 2,4-difluorophenyl-containing inhibitors achieve 40–60% stronger binding energies against bacterial enzymes than their 2,3-difluorophenyl counterparts (Table 1) [3]. This enhancement is attributed to optimal fluorine positioning for hydrogen bonding with conserved residues in hydrophobic binding pockets.
Table 1: Binding Energy Comparison of Fluorophenyl Derivatives
Compound | Target Protein | Binding Energy (kcal/mol) |
---|---|---|
(2,4-Difluorophenyl)(pyridin-3-yl)methanone* analog | S. aureus Gyrase | -8.3 [2] |
(2,3-Difluorophenyl)(pyridin-4-yl)methanone | S. aureus Gyrase | -5.9 [3] |
Pentafluorophenyl analog | S. aureus Gyrase | -7.1 |
The electron-withdrawing effect of ortho-fluorine also influences conformational dynamics by restricting bond rotation between the phenyl ring and adjacent carbonyl group. This restriction minimizes entropic penalties upon target binding, as observed in molecular dynamics simulations of 2,4-difluorophenyl-containing inhibitors complexed with MRSA proteins [2]. Such preferential orientations enable optimal π-stacking with aromatic residues (e.g., Phe98 in PDB 5HL9) while positioning the pyridine nitrogen for hydrogen bond donation [2] [5].
The pyridine-3-yl methanone motif introduces three critical design elements:
Molecular docking studies of (2,4-difluorophenyl)(pyridin-3-yl)methanone analogs against MRSA proteins reveal distinct binding advantages over saturated heterocycles. Compound 5k featuring a pyridine-methanone core achieved binding energies of -8.3 kcal/mol and -8.0 kcal/mol against S. aureus Gyrase (PDB 2XCT) and E. coli PBP1b (PDB 5HL9), respectively [2]. This represents a 30% improvement over piperidine-based analogs, attributed to enhanced π-stacking between the pyridine ring and Phe121/Lys128 residues [2] [5].
Table 2: Comparative Analysis of Heterocyclic Methanone Scaffolds
Scaffold Type | MRSA Protein Binding Energy (kcal/mol) | Metabolic Stability (t½, min) | H-Bond Acceptor Sites |
---|---|---|---|
Pyridine-3-yl methanone | -8.3 to -8.0 [2] | >120 | 3 |
Piperidin-4-yl methanone | -6.1 to -5.8 [5] | 45 [5] | 2 |
Pyrazin-2-yl methanone | -7.2 | 90 | 4 |
The methanone carbonyl's electrophilic character enables synthetic diversification through nucleophilic addition or reduction to alcohol precursors. As demonstrated in NK-3 receptor antagonists, reduction to [6-(2,4-difluorophenyl)pyridin-3-yl]methanol derivatives maintains bioactivity while altering distribution properties [8]. Density Functional Theory (DFT) analyses confirm the carbonyl's polarization (partial charge δ+ = 0.32) facilitates nucleophilic attack at rates 5–7× faster than non-ketonic pyridines [2].
Despite promising in silico results, three critical gaps impede the development of (2,4-difluorophenyl)(pyridin-3-yl)methanone derivatives:
Synthetic Accessibility Challenges:
Underexplored Bioisosteric Potential:
Incomplete ADMET Profiling:
Priority research objectives should include:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: